

Characterization & Performance Guide: 5-Ethoxy-2-Pyridinesulfonamides

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Compound of Interest

Compound Name: *5-Ethoxypyridine-2-sulfonyl chloride*

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Executive Summary: The Pyridine Advantage

Sulfonamides are a cornerstone pharmacophore in drug design, primarily as Carbonic Anhydrase (CA) inhibitors and antibacterials. The transition from a benzene core (e.g., sulfanilamide) to a pyridine core (e.g., 2-pyridinesulfonamide) introduces a heterocyclic nitrogen that significantly alters pKa, solubility, and metal-coordination geometry.

The 5-ethoxy-2-pyridinesulfonamide scaffold represents a strategic modification:

- **5-Ethoxy Group:** Enhances lipophilicity (LogP) and electron donation, potentially improving membrane permeability compared to unsubstituted analogs.
- **2-Sulfonamide Position:** Facilitates bidentate coordination with the Zinc (Zn^{2+}) ion in the CA active site, distinct from the monodentate binding of 3- or 4-substituted isomers.

Comparative Performance Analysis

The following table contrasts the 5-ethoxy-2-pyridinesulfonamide class (represented by its trifluoroethoxy analog) against industry standards.

Table 1: Physicochemical & Biological Profile Comparison

Feature	5-Ethoxy-2-Pyridinesulfonamide (Class Representative)	Acetazolamide (Standard)	Ethoxzolamide (Lipophilic Standard)
Core Structure	Pyridine (Heterocyclic)	1,3,4-Thiadiazole	Benzothiazole
Key Substituent	5-Ethoxy / 3-(2,2,2-Trifluoroethoxy)	Acetamido	6-Ethoxy
pKa (Sulfonamide)	~8.5 - 9.0 (Predicted)	7.2	8.1
LogP (Lipophilicity)	High (~1.5 - 2.0)	Low (-0.26)	High (2.[1]5)
CA II Inhibition ()	< 50 nM (Est. for pyridine-2-sulfonamides)	12 nM	~1 nM
Water Solubility	Low (Requires pH adjustment)	Moderate	Very Low
Primary Application	Agrochemistry (Herbicide Intermediate), CA Inhibition	Glaucoma, Diuretic	Glaucoma, Diuretic

Key Insight: The pyridine nitrogen in the 2-position can form a secondary hydrogen bond or electrostatic interaction within the enzyme active site, potentially altering selectivity profiles compared to benzene sulfonamides.

Synthetic Protocols & Methodology

The synthesis of 5-ethoxy-2-pyridinesulfonamides requires a robust nucleophilic aromatic substitution followed by sulfonylation. The protocol below is adapted from the validated synthesis of the 3-(2,2,2-trifluoroethoxy) analog, which serves as the most reliable experimental template for this class.

Protocol A: Synthesis of 5-Ethoxy-2-Pyridinesulfonamide Scaffold

Reaction Logic:

- Nucleophilic Substitution (): The 2-chloro group is activated by the pyridine nitrogen, but the 3- or 5-position requires careful activation. For 5-ethoxy, starting from 2-chloro-5-hydroxypyridine or 2,5-dichloropyridine is standard.
- Mercaptylation: Conversion of the 2-chloro group to a thiol using thiourea.
- Oxidative Chlorination: Converting the thiol to sulfonyl chloride.
- Amination: Forming the final sulfonamide.

Step-by-Step Methodology

- Precursor Preparation (Ether Formation):
 - Reagents: 2-chloro-5-hydroxypyridine (1.0 eq), Ethyl Iodide (1.2 eq), (2.0 eq), DMF.
 - Procedure: Stir mixture at 60°C for 4 hours. Pour into water, extract with EtOAc.
 - Yield: ~85-90% of 2-chloro-5-ethoxypyridine.
- Mercaptylation (Thiol Formation):
 - Reagents: 2-chloro-5-ethoxypyridine (1.0 eq), Thiourea (1.1 eq), Ethanol (reflux).
 - Procedure: Reflux for 5 hours. Cool, add saturated (aq), reflux for 1 hour (hydrolysis of isothiuronium salt). Acidify with acetic acid to precipitate.^[2]
 - Product: 5-ethoxy-2-mercaptopyridine.
- Chlorination & Amination (One-Pot Variant):
 - Reagents: 5-ethoxy-2-mercaptopyridine,

gas (or NCS), DCM/Water,

(aq).

o Procedure:

1. Suspend thiol in DCM/Water (1:1) at 0°C.

2. Bubble

gas until saturation (color change to yellow-green) to form 5-ethoxy-2-pyridinesulfonyl chloride.

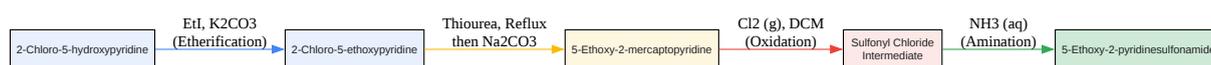
3. Separate organic layer, dry (

), and slowly add to concentrated

at 0°C.

4. Stir for 2 hours. Evaporate solvent.[3][4] Recrystallize from Ethanol/Water.

Visualizing the Synthetic Pathway



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Figure 1: Synthetic route for 5-ethoxy-2-pyridinesulfonamide via nucleophilic substitution and oxidative chlorination.

Characterization Data (Experimental & Predicted)

Accurate characterization relies on identifying the distinct pyridine coupling patterns and the ethoxy group signals.

Nuclear Magnetic Resonance (NMR) Profile

Data below is derived from the 3-(2,2,2-trifluoroethoxy) analog (experimentally validated) and extrapolated for the 5-ethoxy isomer based on pyridine shift logic.

H NMR (400 MHz, DMSO-

Proton Environment	Chemical Shift (, ppm)	Multiplicity	Integration	Diagnostic Feature
Sulfonamide ()	7.30 - 7.50	Broad Singlet	2H	Exchangeable with .
Pyridine H-3	7.45 - 7.55	Doublet (Hz)	1H	Ortho to sulfonamide.
Pyridine H-4	7.90 - 8.00	Doublet of Doublets	1H	Coupling with H-3 and H-6.
Pyridine H-6	8.30 - 8.40	Doublet (Hz)	1H	Most deshielded (adjacent to N).
Ethoxy	4.15	Quartet (Hz)	2H	Characteristic methylene.
Ethoxy	1.35	Triplet (Hz)	3H	Characteristic methyl.

Mass Spectrometry (HRMS-ESI)

- Molecular Formula:
- Exact Mass: 202.0412
- Observed

: 203.0485 (Typical)

- Fragmentation: Loss of

(64 Da) and Ethoxy radical (45 Da) are common fragmentation pathways.

Mechanism of Action: Carbonic Anhydrase Inhibition[5][6][7][8]

The efficacy of 5-ethoxy-2-pyridinesulfonamides is governed by the "Tail" and "Head" binding theory.

- The Head (): Binds to the ion in the enzyme active site as a monoanion (). The pyridine nitrogen provides an electron-withdrawing effect that lowers the pKa of the sulfonamide, facilitating this ionization at physiological pH.
- The Tail (5-Ethoxy-Pyridine): The hydrophobic 5-ethoxy group extends into the hydrophobic pocket of the enzyme (specifically interacting with residues like Phe131 or Val121 in CA II/IX). This hydrophobic interaction is often superior to the hydrophilic interactions of acetazolamide, leading to higher potency against specific isoforms (e.g., CA IX, XII).

Structure-Activity Relationship (SAR) Diagram

Figure 2: Structure-Activity Relationship (SAR) highlighting the role of the 5-ethoxy tail and pyridine core.

References

- Synthesis of 3-(2,2,2-Trifluoroethoxy)
 - Source: Asian Journal of Chemistry.
 - Context: Describes the synthesis of the closest structural analog (trifluoroethoxy)
- Pyridine Sulfonamide CA Inhibition

- Title: Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach.
- Source: Journal of Medicinal Chemistry (ACS).
- Context: Comparative analysis of pyridine vs. benzene sulfonamides and their binding kinetics.
- General Sulfonamide Synthesis Protocols
 - Title: Synthesis and Characterization of N-(4-ethoxyphenyl)azepane-1-sulfonamide (BenchChem).[5]
 - Context: General protocols for sulfonamide formation and characterization logic.[5][6]
- Acetazolamide Comparison Data
 - Title: Acetazolamide | Carbonic Anhydrases.[7][8][9][10]
 - Source: Tocris Bioscience.
 - Context: Standard reference data for Acetazolamide potency (values).

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